![molecular formula C11H16O5 B13889459 Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate](/img/structure/B13889459.png)
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2-oxabicyclo[222]octane-1,4-dicarboxylate is a bicyclic organic compound with the molecular formula C₁₀H₁₄O₅ It is characterized by its unique structure, which includes a bicyclic ring system with an oxygen atom and two ester groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate typically involves the reaction of bicyclo[2.2.2]octane-1,4-dicarboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions, allowing the esterification process to occur, resulting in the formation of the dimethyl ester .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and advanced catalytic systems can further optimize the production process, ensuring consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Bicyclo[2.2.2]octane-1,4-dicarboxylic acid.
Reduction: Bicyclo[2.2.2]octane-1,4-dimethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a scaffold in drug design and development.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and resins.
Wirkmechanismus
The mechanism of action of dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the corresponding acids, which can then participate in various biochemical processes. The bicyclic structure provides stability and rigidity, making it a valuable scaffold in molecular design .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate: Similar structure but lacks the oxygen atom in the ring.
1,4-Diazabicyclo[2.2.2]octane (DABCO): Contains nitrogen atoms instead of oxygen, used as a catalyst in organic synthesis.
Uniqueness
Dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate is unique due to the presence of an oxygen atom in its bicyclic ring, which imparts distinct chemical properties and reactivity. This makes it a versatile compound in various chemical transformations and applications .
Eigenschaften
Molekularformel |
C11H16O5 |
|---|---|
Molekulargewicht |
228.24 g/mol |
IUPAC-Name |
dimethyl 2-oxabicyclo[2.2.2]octane-1,4-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-14-8(12)10-3-5-11(6-4-10,16-7-10)9(13)15-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
VFAYVSFMKTYMPQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CCC(CC1)(OC2)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


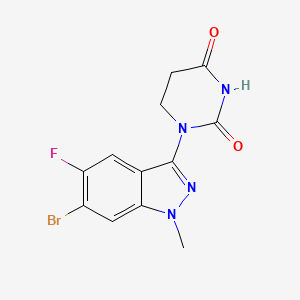
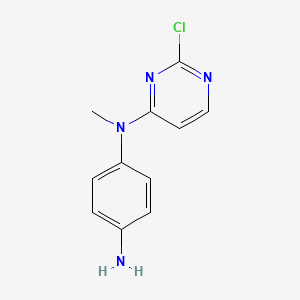
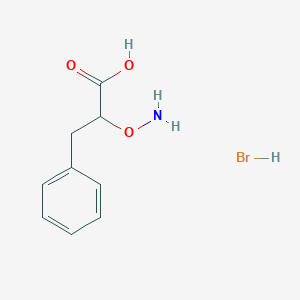

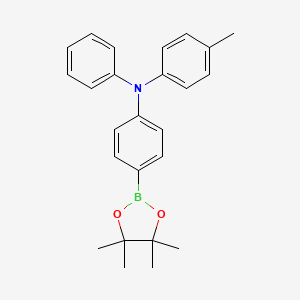

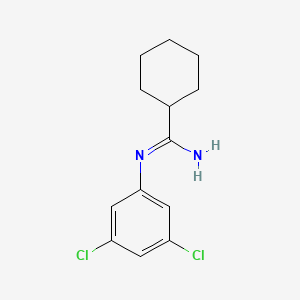
![Benzyl 6-oxo-2,5-diazabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13889411.png)
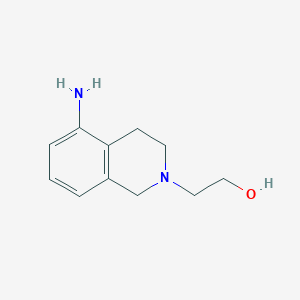
![6-(2-Phenylethyl)-1,2,3,3a,4,5,7,7a-octahydropyrrolo[2,3-c]pyridine;hydrochloride](/img/structure/B13889440.png)

![2-Hydroxy-1-[4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]ethanone](/img/structure/B13889447.png)
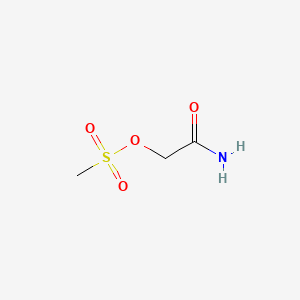
![Spiro[3.5]nonane-2-carbaldehyde](/img/structure/B13889462.png)
